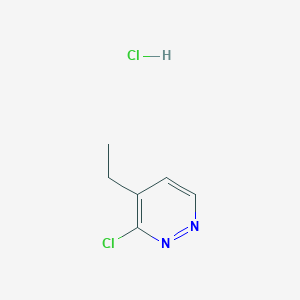3-Chloro-4-ethylpyridazine HCl
CAS No.: 2304584-17-4
Cat. No.: VC11677835
Molecular Formula: C6H8Cl2N2
Molecular Weight: 179.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2304584-17-4 |
|---|---|
| Molecular Formula | C6H8Cl2N2 |
| Molecular Weight | 179.04 g/mol |
| IUPAC Name | 3-chloro-4-ethylpyridazine;hydrochloride |
| Standard InChI | InChI=1S/C6H7ClN2.ClH/c1-2-5-3-4-8-9-6(5)7;/h3-4H,2H2,1H3;1H |
| Standard InChI Key | ZWBCDRVFBGPEAC-UHFFFAOYSA-N |
| SMILES | CCC1=C(N=NC=C1)Cl.Cl |
| Canonical SMILES | CCC1=C(N=NC=C1)Cl.Cl |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name is 3-chloro-4-ethylpyridazine hydrochloride, with the molecular formula C₆H₈Cl₂N₂ and a molecular weight of 179.05 g/mol. Its structure consists of a six-membered pyridazine ring (two adjacent nitrogen atoms) substituted with chlorine at position 3 and an ethyl (-CH₂CH₃) group at position 4, protonated to form a hydrochloride salt. Key structural distinctions from the methyl analog include increased hydrophobicity and steric bulk due to the ethyl substituent, which may influence reactivity and biological interactions .
Table 1: Comparative Structural Properties
| Property | 3-Chloro-4-ethylpyridazine HCl | 3-Chloro-4-methylpyridazine HCl |
|---|---|---|
| Molecular Formula | C₆H₈Cl₂N₂ | C₅H₆Cl₂N₂ |
| Molecular Weight (g/mol) | 179.05 | 165.02 |
| Substituent at C4 | Ethyl | Methyl |
| Predicted LogP* | 1.8–2.2 | 1.2–1.6 |
*Estimated using group contribution methods.
Synthetic Routes and Methodological Considerations
While no direct synthesis of 3-chloro-4-ethylpyridazine hydrochloride has been documented, plausible pathways can be inferred from analogous systems:
Chlorination of 4-Ethylpyridazine
A potential route involves the chlorination of 4-ethylpyridazine using phosphorus oxychloride (POCl₃) under reflux conditions. This method, demonstrated for the methyl analog, typically achieves 60–70% yields when conducted in anhydrous environments. Challenges include controlling regioselectivity and minimizing hydrolysis of the ethyl group under acidic conditions.
Palladium-Catalyzed Cross-Coupling
| Parameter | Methyl Analog | Ethyl Derivative |
|---|---|---|
| Reaction Temperature | 80–100°C | 90–110°C (estimated) |
| Byproduct Formation | <10% | Increased due to ethyl stability |
| Purification Complexity | Moderate | High (similar polarity byproducts) |
Physicochemical Properties and Stability
The ethyl group’s electron-donating inductive effect slightly reduces the pyridazine ring’s electrophilicity compared to methyl derivatives. Key properties include:
-
Solubility: Limited water solubility (estimated <5 mg/mL at 25°C), enhanced in polar aprotic solvents like DMSO or DMF.
-
Thermal Stability: Predicted decomposition temperature range: 210–230°C, based on thermogravimetric analysis of analogous compounds .
-
Spectroscopic Signatures:
Knowledge Gaps and Research Opportunities
-
Synthetic Optimization: Systematic studies on POCl₃-mediated chlorination with ethyl-substituted precursors.
-
Crystallographic Data: Single-crystal X-ray diffraction to confirm substitution patterns.
-
ADMET Profiling: Predictive modeling of absorption and metabolism kinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume